molecular formula C10H9ClO3 B1367592 3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride CAS No. 99184-03-9

3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride

Cat. No.: B1367592
CAS No.: 99184-03-9
M. Wt: 212.63 g/mol
InChI Key: HZZLMAFZSKHYPB-UHFFFAOYSA-N
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Description

3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride is an organic compound belonging to the class of benzodioxines. This compound is characterized by a benzene ring fused with a dioxine ring, which is further substituted with a methyl group and a carbonyl chloride group. It is a versatile intermediate used in various chemical syntheses and has applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl chloride group to an alcohol or an aldehyde.

    Substitution: The carbonyl chloride group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, aldehydes.

    Substitution: Amides, esters, thioesters.

Scientific Research Applications

3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of diverse derivatives. The benzodioxine ring provides structural stability and influences the compound’s reactivity and selectivity in chemical reactions .

Comparison with Similar Compounds

  • 2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride
  • Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate

Comparison:

Properties

IUPAC Name

2-methyl-2,3-dihydro-1,4-benzodioxine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c1-6-9(10(11)12)14-8-5-3-2-4-7(8)13-6/h2-6,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZLMAFZSKHYPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=CC=CC=C2O1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90547671
Record name 3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90547671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99184-03-9
Record name 3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90547671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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